3-Ethynyl-2-fluorobenzaldehyde
Overview
Description
3-Ethynyl-2-fluorobenzaldehyde is a synthetic organic compound with various applications in the field of science and industry. It is a potent fluorinated building block that has been used in organic synthesis as well as analytical and biochemical studies. The compound has a CAS Number of 1851952-10-7 and a molecular weight of 148.14 .
Molecular Structure Analysis
The molecular formula of this compound is C9H5FO . The InChI code is 1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Synthesis of Fluorobenzaldehydes
Fluorobenzaldehydes, including derivatives similar to 3-Ethynyl-2-fluorobenzaldehyde, have been synthesized from chlorobenzaldehydes using a reagent system comprising potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6 or poly(ethylene glycol) dimethyl ether. This method facilitates the production of several fluorobenzaldehyde derivatives in good yields, demonstrating the versatility of fluorinated compounds in organic synthesis (Yoshida & Kimura, 1988).
Antioxidant Activity
Research on thiazolidin-4-one derivatives using 4-fluorobenzaldehyde has indicated promising antioxidant activity. The synthesis of these derivatives and their subsequent biological evaluation highlight the potential medicinal chemistry applications of fluorobenzaldehydes (El Nezhawy et al., 2009).
Catalysis
Fluorobenzaldehydes have been employed as precursors in catalytic processes, such as the preparation of dihydropyridines using basic carbons as catalysts. These reactions underscore the utility of fluorinated aldehydes in facilitating chemical transformations important in pharmaceutical synthesis (Perozo-Rondón et al., 2006).
Fluorescence and Spectroscopy
Studies on the structural transformations of fluorobenzaldehydes under cryogenic conditions have provided insights into their conformational dynamics and potential applications in materials science. These investigations reveal how the orientation of functional groups affects the physical properties of the molecules, which could inform the design of fluorescent materials or sensors (Ildız et al., 2018).
Material Science
Fluorinated microporous polyaminals synthesized from fluorobenzaldehydes demonstrate significant CO2 adsorption capabilities and selectivity over N2 and CH4. These materials, developed through simple polycondensation reactions, highlight the environmental and industrial applications of fluorinated compounds in gas separation technologies (Li et al., 2016).
Safety and Hazards
The compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
3-ethynyl-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBNYZSSLBQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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